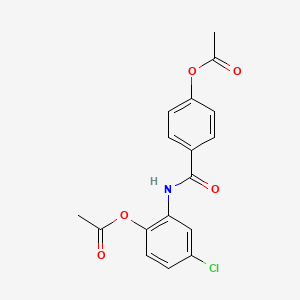
4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate” is an organic compound containing functional groups such as acetoxy, carbamoyl, and acetate groups. These functional groups are often found in various organic compounds and can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetoxy, carbamoyl, and acetate groups would significantly influence its structure .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. The acetoxy, carbamoyl, and acetate groups are all reactive and could participate in reactions such as hydrolysis, substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Related Compounds
- The synthesis of formazans from Mannich base derivatives as antimicrobial agents involves complex chemical reactions, indicating the potential for developing antimicrobial agents from similarly structured compounds (Sah et al., 2014).
- A study on acetogenic anthraquinones highlights the biosynthetic convergence and chemical evidence of enzymatic cooperation in nature, suggesting the complexity and potential of natural product synthesis involving acetate units (Bringmann & Irmer, 2008).
- Research on the synthesis of 8-substituted-2-carboxy-4-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepines shows the chemical versatility of phenyl acetate derivatives in producing compounds with potential biological activity (Upreti et al., 1996).
Potential Applications in Nonlinear Optics
- A spectroscopic investigation and computational study of a compound closely related to "4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate" revealed its potential for future studies in nonlinear optics due to its first hyperpolarizability (Panicker et al., 2010).
Evaluation of Biological Activities
- A study evaluating the antioxidant and antitumor activities of some prepared nitrogen heterocycles, including compounds synthesized via reactions with phenyl acetate derivatives, indicates the potential of these compounds in medical research (El-Moneim et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(2-acetyloxy-5-chlorophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-10(20)23-14-6-3-12(4-7-14)17(22)19-15-9-13(18)5-8-16(15)24-11(2)21/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNNEYOGOALQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

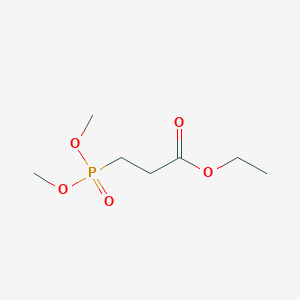
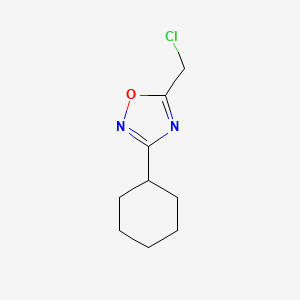
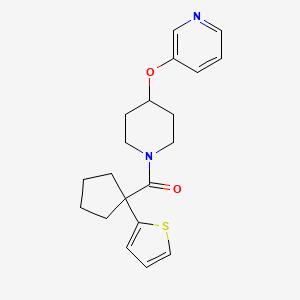
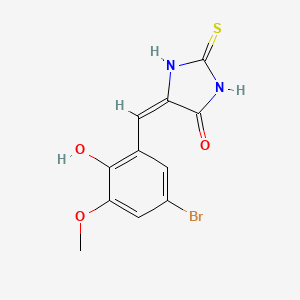
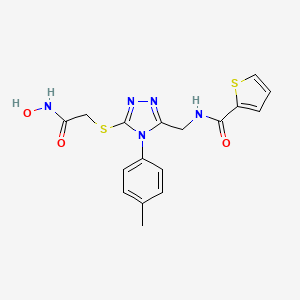
![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
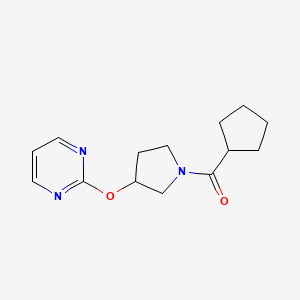
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
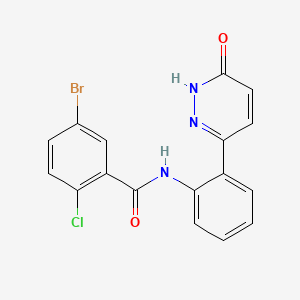
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)